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Antimicrobial protein 1

Cat. No.: B1578212
Attention: For research use only. Not for human or veterinary use.
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Description

Antimicrobial Protein 1 is a research-grade reagent representing a key effector molecule of the innate immune system. These proteins, also known as host defense peptides, are characterized by their broad-spectrum activity against a diverse range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses . Their primary mechanism of action involves electrostatic interactions between the cationic protein and the anionic components of microbial membranes, leading to membrane permeabilization and cell death via models such as the "barrel-stave," "carpet," or "toroidal pore" mechanisms . Beyond direct microbial killing, this protein exhibits immunomodulatory functions, influencing processes like immune cell recruitment, wound healing, and angiogenesis, making it a versatile tool for immunological research . The main research applications for this compound include the study of novel antimicrobial mechanisms to overcome multi-drug resistance (MDR) , investigation of its role in innate immunity and inflammation , exploration of its potential in anti-biofilm strategies , and its use as a core component in developing alternative therapeutic candidates to conventional antibiotics . This product is purified to high standards to ensure consistent performance in in vitro assays. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

YSKSLPLSVLNP

Origin of Product

United States

Structural Biology and Biophysical Characterization of Antimicrobial Protein 1

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

To decipher the structural details of Antimicrobial Protein 1, researchers utilize a combination of high-resolution spectroscopic and diffraction methods. These techniques provide insights into the peptide's conformation, both in solution and, more importantly, when interacting with membrane-mimetic environments that simulate the bacterial cell wall.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution, three-dimensional structure of antimicrobial peptides in environments that mimic biological membranes. nih.gov Since AMPs are often unstructured in aqueous solutions and adopt their active conformation upon interacting with membranes, studying them in membrane-mimetic systems is essential. nih.govmdpi.com

Commonly used membrane mimetics in NMR studies include detergent micelles, bicelles, and nanodiscs. nih.govnih.gov Micelles, such as sodium dodecyl sulfate (B86663) (SDS) and dodecylphosphocholine (B1670865) (DPC), provide a simple lipid/water interface and are suitable for solution NMR due to their small size and rapid tumbling. nih.govbenthamopen.com For instance, studies on the antimicrobial peptide temporizin-1 utilized micelles to understand its structure and interaction with the membrane environment. mdpi.com While SDS is often used to mimic the negatively charged surface of bacterial membranes, DPC can represent the zwitterionic nature of mammalian cell membranes, allowing for studies on peptide selectivity. benthamopen.com

Bicelles, which are disc-shaped aggregates of long-chain and short-chain phospholipids (B1166683), offer a more planar, bilayer-like environment than spherical micelles. nih.govnih.gov Depending on their composition and temperature, bicelles can be either small and fast-tumbling (isotropic) for solution NMR or larger and magnetically alignable (anisotropic) for solid-state NMR studies. nih.gov More advanced systems like saposin-based nanoparticles provide a tunable and close-to-native phospholipid environment for solution NMR studies of membrane-associated proteins. cam.ac.uk These varied systems allow researchers to probe the structural adaptations of this compound under conditions that closely resemble its target environment.

Membrane-Mimetic SystemDescriptionPrimary Use in NMRExample Peptides Studied
Detergent Micelles (e.g., SDS, DPC) Small, spherical monolayer aggregates of detergent molecules. nih.govSolution NMRMagainin, Indolicidin, Temporizin-1 mdpi.combenthamopen.comtandfonline.com
Bicelles (Isotropic) Small, discoidal aggregates of phospholipids and detergents that tumble rapidly. nih.govSolution NMRGeneral AMPs and small membrane proteins nih.gov
Bicelles (Anisotropic) Larger, discoidal aggregates that align in a magnetic field. nih.govSolid-State NMRGeneral AMPs and membrane proteins nih.gov
Nanodiscs (e.g., Saposin-based) A patch of lipid bilayer surrounded by a scaffold protein. nih.govcam.ac.ukSolution NMRG-protein-coupled receptors and other integral membrane proteins cam.ac.uk

X-ray crystallography and cryo-electron microscopy (cryo-EM) are premier techniques for determining the atomic-resolution structures of proteins. However, their application to antimicrobial peptides can be challenging due to the peptides' small size, conformational flexibility, and the difficulty in obtaining high-quality crystals, especially in a membrane-bound state. nih.govacs.org

X-ray crystallography has been successfully used to determine the structures of some short antimicrobial peptides, often by co-crystallizing them with a larger binding partner. acs.org For example, the crystal structures of 11-13 residue AMPs were solved by forming complexes with the Pseudomonas aeruginosa lectin LecB. acs.org This approach revealed that the peptides adopted α-helical structures, assembling into two-helix or four-helix bundles. acs.org The ability of X-ray crystallography to reveal such detailed interaction interfaces is crucial for structure-based drug design. nih.gov The main steps in protein structure determination using this method involve producing a highly pure and stable protein sample, crystallization, diffraction data collection, and structure solution. researchgate.net

Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large protein complexes and membrane proteins that are difficult to crystallize. mdpi.com For membrane-active peptides, cryo-EM can be used to visualize their effect on membrane integrity or to determine the structure of larger protein complexes they might target. For instance, cryo-EM has been instrumental in studying bacterial ribosomes, which are a target for some antibiotics, and in understanding mechanisms of antibiotic resistance by visualizing membrane protein transporters like AmpG. nih.govnih.govwiley.com The technique has been used to determine the structure of the 83 kDa penicillin-binding protein PBP1b from E. coli within a membrane mimetic, paving the way for structure-guided antibiotic development. nih.gov

Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of proteins and peptides in solution. nih.govcreative-biostructure.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. creative-biostructure.commdpi.com The resulting CD spectrum provides a characteristic signature for different secondary structures such as α-helices, β-sheets, and random coils. subr.edu

For this compound, CD is invaluable for studying conformational changes upon interaction with different environments. nih.gov Peptides that are unstructured (random coil) in an aqueous buffer often transition to a more ordered α-helical or β-sheet structure in the presence of membrane-mimetic agents like SDS micelles or trifluoroethanol (TFE). nih.govjlu.edu.cn This induced folding is a hallmark of many AMPs and is critical for their function. CD can also be used to monitor the stability of the peptide's conformation against changes in temperature or pH, providing insights into its structural integrity under various physiological conditions. creative-biostructure.comsubr.edu

Secondary StructureCharacteristic CD Signal (Wavelength, nm)
α-Helix Negative bands near 222 nm and 208 nm, positive band near 193 nm
β-Sheet Negative band near 218 nm, positive band near 195 nm
Random Coil Strong negative band near 195 nm

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational approaches, including molecular dynamics (MD) simulations and molecular docking, are indispensable tools for investigating the dynamic behavior of this compound and its interactions with bacterial membranes at an atomic level. nih.gov These methods complement experimental data by providing a high-resolution view of processes that are often transient and difficult to capture with other techniques. nih.govresearchgate.net

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netnih.gov For antimicrobial peptides, MD simulations can model the entire process of a peptide approaching, binding to, and inserting into a bacterial membrane bilayer. bohrium.comnih.gov These simulations provide detailed insights into the key interactions that drive membrane disruption.

Full atomistic MD simulations have been used to study the interactions of peptides like protegrin 1 and magainin 2 with various lipid bilayers that model the membranes of gram-positive and gram-negative bacteria. tandfonline.comnih.gov These studies reveal that the initial attraction is often driven by electrostatic interactions between positively charged residues on the peptide (like Arginine and Lysine) and the negatively charged lipid headgroups of the bacterial membrane. nih.govnih.gov The simulations can track changes in the peptide's secondary structure, its orientation relative to the membrane, and its depth of insertion into the lipid core. nih.govcmu.edu By calculating the Gibbs free energy of binding, MD simulations can also predict the thermodynamic favorability of the peptide-membrane complex formation. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an antimicrobial peptide) when bound to a second (a receptor, such as a bacterial protein or enzyme) to form a stable complex. researchgate.net This approach is particularly useful when this compound is thought to act not by general membrane disruption, but by inhibiting a specific intracellular or membrane-bound target. nih.gov

Docking studies can help identify potential binding sites on a target protein and estimate the binding affinity of the peptide. researchgate.netnepjol.info The process involves generating a multitude of possible binding poses and then using a scoring function to rank them, with lower binding energy scores typically indicating a more stable interaction. researchgate.netnih.gov For example, docking has been used to study the interaction of various antibiotics with penicillin-binding proteins (PBPs) and β-lactamases, providing a basis for understanding resistance and designing new inhibitors. researchgate.net Similarly, it can be applied to explore how this compound might interact with specific bacterial surface receptors or enzymes, offering a hypothesis for its mechanism of action that can then be tested experimentally. nih.govjournaljpri.com

Structure-Function Relationship Studies: Insights from Engineered Variants and Mutational Analyses

The antimicrobial efficacy of proteins is intrinsically linked to their three-dimensional structure. By creating engineered variants and conducting detailed mutational analyses, researchers have elucidated the precise relationships between the structural elements of antimicrobial proteins and their functional mechanisms. These studies involve systematically altering the amino acid sequence and observing the resultant effects on antimicrobial potency, target specificity, and mechanism of action. This approach has been pivotal in identifying the key structural determinants necessary for activity. ucsf.edunih.govnih.gov

The function of antimicrobial peptides (AMPs) is highly dependent on their secondary and tertiary structures, which dictate how they interact with microbial membranes. nih.govstudymind.co.uk The most common secondary structures are α-helices and β-sheets, which often arrange to form an amphipathic conformation—a spatial separation of hydrophobic and cationic (positively charged) residues. nih.govnih.gov This amphipathicity is crucial for the initial electrostatic attraction to the negatively charged microbial membranes and the subsequent insertion into and disruption of the lipid bilayer. nih.govnih.gov

For many α-helical peptides, the structure is induced upon contact with the hydrophobic environment of the membrane; they may be unstructured in an aqueous solution but fold into their active helical conformation upon encountering a target cell. nih.govitrithuc.vn The degree of helicity can directly correlate with antimicrobial potency. hnue.edu.vn For instance, modifications that increase or stabilize the helical structure, such as "stapling" (introducing a synthetic brace), have been shown to enhance antibacterial activity compared to their linear counterparts. nih.gov

The following table summarizes findings from studies on engineered peptides where secondary structure was altered to investigate its impact on activity.

Peptide VariantPredominant Secondary StructureEffect on Antimicrobial ActivityKey Finding
HPRP-A1 (Template) α-HelixHigh activity against Gram-positive and Gram-negative bacteria.An amphipathic α-helical structure is effective for broad-spectrum activity. itrithuc.vnhnue.edu.vn
HPRP-B β-SheetLost most activity, except against B. subtilis.A β-sheet conformation with the same amino acid composition was less effective, especially against Gram-negative bacteria. itrithuc.vnhnue.edu.vn
HPRP-C Random CoilWeakest antibacterial activity.Lack of a defined secondary structure significantly reduces antimicrobial efficacy. itrithuc.vnhnue.edu.vn
Stapled Chem-KVL Peptides (SCL-4, SCL-7) Stabilized α-HelixSeveral times higher activity than the linear peptide.Increasing and stabilizing helicity through stapling enhances antimicrobial potency. nih.gov

Specific amino acid residues and conserved motifs are the fundamental determinants of an antimicrobial protein's function, governing properties like net charge, hydrophobicity, and structural integrity. mdpi.com Cationic residues, such as lysine (B10760008) and arginine, are vital for the initial electrostatic attraction to negatively charged components of microbial surfaces, like lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov Hydrophobic residues, including leucine, valine, and tryptophan, are essential for inserting into and disrupting the lipid bilayer of the cell membrane. nih.govmdpi.com

Mutational studies, particularly alanine (B10760859) scanning, where individual amino acids are systematically replaced by alanine, have been instrumental in identifying these critical residues. nih.gov For example, an alanine scan of the peptide Chem-KVL revealed that both positively charged residues (lysine, arginine) and hydrophobic residues (leucine, valine) were crucial for its antibacterial activity. nih.gov In HNP-1, C-terminal hydrophobic residues like Tryptophan-26 are important for binding to pathogens and forming functional protein dimers. mdpi.com

Beyond individual amino acids, specific sequence motifs often confer distinct structural or functional properties. Capping motifs at the N- or C-terminus of α-helical peptides can stabilize the helix, enhancing structural integrity and activity. frontiersin.org The aromatic-proline-aromatic (ArProAr) motif has been identified as a minimal functional unit in the peptide tritrypticin, capable of adopting either a polyproline type II or β-turn conformation, both of which are associated with its antibacterial function. nih.gov These studies underscore that the precise positioning of specific residues and motifs within the protein's structure is paramount for its antimicrobial mechanism.

The table below details results from mutational analyses on representative antimicrobial peptides, highlighting the role of specific residues.

Peptide/ProteinMutation/VariantTarget Residue(s)Effect on Antimicrobial ActivityImplication for Function
Chem-KVL Alanine Scan (e.g., Chem-A4)Lysine, Arginine, Leucine, ValineReplacement of key cationic or hydrophobic residues generally reduced activity.Both charge and hydrophobicity are critical for function. nih.gov
HNP-1 Destruction of Disulfide BondsCysteineActivity is abrogated.Cysteine-mediated disulfide bridges are essential for maintaining the active tertiary structure. mdpi.com
Protegrin-1 Deep Mutational ScanMultiple residuesIdentified variants with reduced toxicity by avoiding certain aromatic residues and cysteine pairs.Specific residues contribute to membrane selectivity and toxicity. nih.gov
AsCpf1 S542R/K607RSerine-542, Lysine-607Altered PAM specificity, increasing the targeting range.Specific residues in the PAM-interacting domain determine target recognition. ucsf.edu

Molecular Mechanisms of Antimicrobial Protein 1 Action on Microbial Targets

Membrane-Targeting Mechanisms and Permeabilization Models

BPI's primary mode of action is the targeted destruction of the bacterial membrane envelope, a process initiated by specific interactions with components of the outer membrane of Gram-negative bacteria. nih.govnih.gov

The precise topology of the membrane disruption caused by BPI is not definitively classified under a single, universally accepted model. However, the actions of many antimicrobial peptides are generally described by several theoretical models that lead to pore formation or membrane dissolution. asm.org These models include:

Barrel-Stave Model: In this model, peptides insert into the membrane and aggregate like the staves of a barrel to form a transmembrane pore.

Toroidal Pore Model: Peptides induce the lipid monolayers to bend continuously, creating a pore where the water core is lined by both the peptides and the lipid head groups.

Carpet Model: Peptides accumulate on the surface of the membrane, forming a "carpet." Once a critical concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization.

Aggregate Model: This model suggests that peptides bind to the membrane and cause the formation of peptide-lipid complexes that assemble into channels, allowing the peptides to enter the cell. nih.gov

While BPI is known to form pores and disrupt the bacterial membrane, the scientific literature does not specifically categorize its action under one of these distinct models. mdpi.comresearchgate.net The mechanism is described as a sequence of events beginning with outer membrane disruption followed by inner membrane damage, rather than the formation of a specific, defined pore structure like a barrel-stave or toroidal pore. nih.gov

The initial and critical step in BPI's antimicrobial action is its binding to the outer membrane of Gram-negative bacteria. This interaction is governed by a combination of electrostatic and hydrophobic forces.

Electrostatic Interactions: BPI is a cationic protein, meaning it carries a net positive charge. nih.gov This property is crucial for its initial attraction to the negatively charged surface of the bacterial outer membrane. Specifically, the highly basic N-terminal region of BPI has a strong affinity for the anionic phosphate (B84403) groups of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. asm.org This electrostatic binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to the first stage of membrane destabilization. nih.gov

Hydrophobic Interactions: Following the initial electrostatic binding, hydrophobic interactions further drive the disruption of the membrane. The N-terminal domain of BPI contains two apolar, lipid-binding pockets that insert into the acyl chains of LPS. nih.gov This penetration into the hydrophobic core of the outer membrane is a key factor in disrupting its integrity. nih.gov

The synergy between these electrostatic and hydrophobic forces allows BPI to bind to LPS with exceptionally high affinity, ensuring its targeted and potent action against Gram-negative bacteria. nih.gov

The binding of BPI to LPS sets off a cascade of events that severely compromise the bacterial membrane's function as a selective barrier.

The initial disruption of the outer membrane leads to an immediate increase in its permeability. nih.gov This allows other molecules, including other antimicrobial agents, to gain access to the periplasmic space. This phase is associated with a rapid arrest of bacterial growth. nih.gov Following the initial damage to the outer membrane, BPI causes subsequent, time-dependent damage to the inner cytoplasmic membrane. nih.gov This secondary damage is the lethal step in BPI's action, leading to a complete loss of membrane integrity, leakage of intracellular contents, and ultimately, cell death. nih.gov

Research FindingOrganism(s) StudiedMethodOutcome
BPI binding to live bacteria via LPS causes immediate growth arrest.Gram-negative bacteriaIn vitro assaysGrowth inhibition is a primary effect.
The bactericidal (killing) effect coincides with later damage to the inner membrane.Gram-negative bacteriaIn vitro assaysInner membrane damage is the lethal step.
The N-terminal fragment of BPI retains full antibacterial and LPS-neutralizing activity.Gram-negative bacteriaRecombinant protein studiesThe N-terminus is the key functional domain.
BPI displaces divalent cations that stabilize the outer membrane.Gram-negative bacteriaBiochemical analysisDestabilization of the LPS layer.

Intracellular Targeting and Inhibition of Microbial Processes

While the primary mechanism of BPI is unequivocally the disruption of the bacterial outer and inner membranes, the possibility of intracellular action is a common consideration for many antimicrobial peptides. asm.org

Current scientific literature on Bactericidal/permeability-increasing protein (BPI) does not support the hypothesis that it acts by entering the bacterial cytoplasm to inhibit the synthesis of DNA or RNA or to cause their degradation. Extensive research has focused on BPI's potent membrane-disrupting capabilities as its definitive mode of bactericidal action. nih.govnih.gov While some antimicrobial peptides are known to translocate across the bacterial membrane to target intracellular processes, this mechanism has not been established for BPI. asm.org Its activity is characterized by extracellular and membrane-level interactions.

Similarly, there is no substantive evidence to indicate that BPI's mechanism of action involves the inhibition of intracellular protein synthesis or interference with microbial enzyme activity. The well-documented effects of BPI—rapid permeabilization of the outer membrane followed by lethal damage to the inner membrane—are sufficient to cause bacterial death without the need for intracellular targets. nih.gov The scientific consensus points to membrane disruption as the exclusive and effective mechanism by which BPI exerts its bactericidal function against Gram-negative bacteria. nih.gov

Disruption of Cell Wall Synthesis and Assembly Pathways

Antimicrobial protein 1 (AMP-1) exhibits a multifaceted approach to neutralizing microbial threats by targeting the fundamental process of cell wall biosynthesis and assembly. The microbial cell wall, particularly the peptidoglycan (PGN) layer in bacteria, is crucial for maintaining cellular integrity and shape, making it an ideal target for antimicrobial action. mdpi.com AMP-1 interferes with this critical structure through several distinct mechanisms.

A primary mechanism involves the inhibition of PGN biosynthesis. mdpi.com AMPs can bind to lipid-II, a vital precursor molecule that transports PGN subunits from the cytoplasm to the exterior of the cell membrane. frontiersin.org By sequestering lipid-II, AMP-1 effectively halts the extension of the glycan chains, thereby preventing the formation of a stable cell wall. This disruption leads to a weakened cell envelope that is unable to withstand the internal osmotic pressure, ultimately resulting in cell lysis. biomol.com

Furthermore, some antimicrobial peptides can induce the activity of certain enzymes, such as N-acetyl-alanine amidase, which leads to the disintegration of the cell wall. frontiersin.org In Gram-positive bacteria, AMP-1 can also interfere with the synthesis of teichoic acids, including lipoteichoic acid (LTA), which are crucial for cell wall structure and function. frontiersin.org For instance, the lipopeptide antibiotic daptomycin (B549167) is known to inhibit LTA synthesis by binding to the cell membrane in a calcium-dependent manner. frontiersin.org

In Gram-negative bacteria, which possess a more complex cell envelope with an outer membrane, AMP-1 can disrupt the synthesis of lipopolysaccharide (LPS). mdpi.comfrontiersin.org This action compromises the integrity of the outer membrane, increasing its permeability and allowing the peptide to access its ultimate targets, which may be the inner membrane or intracellular components. mdpi.comnih.gov

The table below summarizes key research findings on the disruption of cell wall synthesis by antimicrobial peptides.

Target Molecule/ProcessInteracting Peptide/ClassConsequenceMicrobial Target
Peptidoglycan (PGN) SynthesisLantibioticsBinds to lipid-II, halting PGN elongation. frontiersin.orgBacteria
Lipoteichoic Acid (LTA) SynthesisDaptomycinInhibits LTA synthesis, compromising cell wall integrity. frontiersin.orgGram-positive bacteria
MraY TransferasePhage φX174 E proteinBlocks PGN synthesis by inhibiting MraY function. frontiersin.orgE. coli
Cell Wall DisintegrationѲ-defensinInduces enzymes like N-acetyl-alanine amidase. frontiersin.orgBacteria

Inhibition of Cell Division and Biofilm Formation Mechanisms

Beyond compromising the structural integrity of the cell wall, this compound can also inhibit microbial proliferation by interfering with cell division and the formation of biofilms. These actions prevent the expansion of microbial populations and the establishment of persistent, protected communities.

Inhibition of Cell Division:

AMP-1 can induce a division block in bacteria, leading to the formation of elongated, filamentous cells that are unable to complete cytokinesis. h1.co This effect is often achieved by targeting key proteins of the divisome, the molecular machinery responsible for cell division. A primary target in many bacteria is the FtsZ protein, a homolog of eukaryotic tubulin. mdpi.com FtsZ polymerizes to form the Z-ring at the mid-cell, which is essential for initiating septal constriction. mdpi.comnih.gov By inhibiting the polymerization or assembly of FtsZ filaments, AMP-1 effectively halts the entire division process. mdpi.com Some antimicrobial peptides have been shown to localize at the division septum, suggesting a direct interaction with the divisome complex to block septation. h1.co For example, treatment of Escherichia coli with sublethal concentrations of certain AMPs leads to filamentation controlled by the PhoQ/PhoP signaling system, which increases the expression of QueE, an enzyme that affects cell division. h1.co

Inhibition of Biofilm Formation:

Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. mdpi.combenthamdirect.com This mode of growth confers significant resistance to conventional antibiotics and host immune responses. benthamdirect.com AMP-1 can counteract biofilm formation at various stages.

The primary mechanisms of anti-biofilm activity include:

Preventing Initial Attachment: Many AMPs can interfere with the initial adhesion of microbial cells to surfaces, a critical first step in biofilm development. mdpi.comnih.gov

Degrading the Biofilm Matrix: Some peptides can degrade the polysaccharide and protein components of the EPS matrix, disrupting the structural integrity of established biofilms. mdpi.com

Interrupting Cell-to-Cell Communication: AMPs can interfere with quorum sensing, the signaling system bacteria use to coordinate gene expression and collective behaviors like biofilm formation. nih.gov

Downregulating Biofilm-Related Genes: AMPs have been shown to downregulate the expression of genes responsible for biofilm formation and the transport of proteins essential for matrix construction. mdpi.com For instance, the peptide Nal-P-113 inhibits Porphyromonas gingivalis biofilm formation by suppressing the synthesis of ATP-binding cassette (ABC) transporters. researchgate.net

The following table details research findings on the inhibition of cell division and biofilm formation by antimicrobial peptides.

Mechanism of ActionSpecific Target/ProcessExample Peptide/AnalogueOutcome
Cell Division Inhibition FtsZ polymerizationVarious FtsZ inhibitorsBlocks Z-ring formation, causing cell filamentation. mdpi.com
Divisome interactionYFP-QueE fusion proteinLocalizes to the septum, blocking cell septation. h1.co
Biofilm Inhibition Initial bacterial attachmentAMP-1018Prevents synthesis of (p)ppGpp, inhibiting surface attachment. mdpi.com
Biofilm matrix degradationVarious AMPsDisrupts the polysaccharide and protein matrix of mature biofilms. mdpi.com
Gene downregulationNal-P-113Inhibits synthesis of ABC transporters in P. gingivalis. researchgate.net
Quorum Sensing InhibitionTannic acid (as a model)Reduces biofilm formation by altering signaling molecule release. nih.gov

Genetic Regulation and Biosynthesis Research of Antimicrobial Protein 1

Transcriptional Control and Signaling Pathways Inducing Antimicrobial Protein 1 Expression

The expression of the gene encoding this compound is not constitutive; rather, it is induced by specific molecular signals, often associated with the presence of pathogens. frontiersin.org This regulation occurs primarily at the transcriptional level, where signaling pathways activate transcription factors that bind to the gene's promoter region and initiate its transcription into messenger RNA (mRNA).

In innate immunity, Toll-like receptors (TLRs) are pivotal in recognizing pathogen-associated molecular patterns (PAMPs), which are conserved molecules on microbes. nih.govnih.gov The interaction of PAMPs with TLRs on the surface of immune cells triggers intracellular signaling cascades that are crucial for inducing the expression of defense molecules, including antimicrobial proteins. frontiersin.orgbohrium.com

Research indicates that the TLR signaling pathway is a significant inducer of this compound expression. Upon recognition of microbial components like lipopolysaccharides (LPS) or lipoproteins, TLRs such as TLR4 and TLR2 initiate a signaling cascade. nih.govfrontiersin.org This cascade leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govwikipedia.org

Once activated, NF-κB and AP-1 translocate to the nucleus, where they bind to specific DNA sequences in the promoter region of the gene for this compound. nih.gov This binding event recruits the cellular machinery necessary for transcription, leading to the synthesis of this compound mRNA. nih.gov Studies have demonstrated that the stimulation of monocytic cells with microbial superantigens leads to a rapid increase in the nuclear proteins that bind to the AP-1 consensus motif. nih.gov Similarly, the activation of the NF-κB pathway has been shown to be critical for enhancing the antimicrobial activity in macrophages during microbial infection. nih.gov The regulatory effects of AP-1 can be complex, with evidence suggesting both positive and negative regulation on the expression of different antimicrobial peptides. nih.govresearchgate.net

Table 1: Key Components in the TLR-Mediated Induction of this compound

Component Type Function
Toll-Like Receptors (TLRs) Receptors Recognize pathogen-associated molecular patterns (PAMPs). nih.gov
NF-κB (Nuclear Factor-kappa B) Transcription Factor Translocates to the nucleus to initiate gene transcription. nih.gov
AP-1 (Activator Protein-1) Transcription Factor Regulates gene expression in response to various stimuli, including infections. wikipedia.org
PAMPs (Pathogen-Associated Molecular Patterns) Microbial Molecules Ligands that bind to and activate TLRs (e.g., LPS, lipoproteins). nih.gov

In plants, the expression of antimicrobial proteins is a key component of the defense response against pathogens and is tightly regulated by plant hormones. nih.gov Phytohormones such as salicylic (B10762653) acid (SA) and jasmonic acid (JA) are central regulators of plant immune responses and are known to be potent inducers of antimicrobial peptide and protein gene expression. nih.govnih.gov

Salicylic acid is a key hormone in mediating systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant after an initial localized infection. nih.govfrontiersin.org The accumulation of SA triggers a signaling cascade that leads to the expression of a suite of defense-related genes, including those encoding pathogenesis-related (PR) proteins, a category that includes antimicrobial proteins. nih.govmdpi.com The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a master regulator in the SA signaling pathway, and upon SA accumulation, it moves to the nucleus to activate the expression of these defense genes. nih.govuu.nl

Jasmonic acid and a related hormone, ethylene (B1197577), are typically associated with defense against necrotrophic pathogens and herbivorous insects. nih.govnih.gov The JA signaling pathway can also induce the expression of antimicrobial proteins, often in concert or sometimes antagonistically with the SA pathway, allowing the plant to fine-tune its defense response to the specific type of threat encountered. nih.govnih.gov The expression of thionins, a class of plant antimicrobial peptides, for instance, can be induced by methyl jasmonate. mdpi.com This intricate hormonal cross-talk ensures a robust and specific defense. frontiersin.org

Table 2: Plant Hormones Involved in Regulating this compound Expression

Hormone Primary Role in Defense Key Signaling Components
Salicylic Acid (SA) Systemic Acquired Resistance (SAR) against biotrophic pathogens. nih.gov NPR1 protein, Pathogenesis-Related (PR) genes. nih.gov
Jasmonic Acid (JA) Defense against necrotrophic pathogens and insects. nih.gov Cross-talk with SA and ethylene pathways. nih.gov
Ethylene (ET) Works synergistically with Jasmonic Acid. nih.gov Involved in inducing resistance to necrotrophic pathogens. nih.gov

Post-Translational Modifications and Maturation Processes

The initial product of gene expression, a precursor protein, is often not the final, active form of this compound. nih.gov To become fully functional, it must undergo a series of post-translational modifications (PTMs). nih.govresearchgate.net These modifications are critical for the protein's structure, stability, and biological activity. benthamdirect.com

A common and crucial maturation step is proteolytic cleavage. nih.govyoutube.com this compound is typically synthesized as a larger, inactive preproprotein. mdpi.comnih.gov This precursor contains an N-terminal signal peptide that directs it for secretion, which is cleaved off during its transit across the cell membrane. nih.gov Following this, a propeptide region is removed by specific proteases to release the mature, active protein. mdpi.comacs.org This propeptide can have various functions, including assisting in the correct folding of the mature protein and keeping it inactive until it reaches its target location, thus preventing potential damage to the host's own cells. acs.org

Another vital post-translational modification for many antimicrobial proteins is the formation of disulfide bonds. nih.gov These covalent linkages between cysteine residues are essential for establishing the correct three-dimensional structure of the protein. This stable, folded conformation is often required for its antimicrobial function and provides resistance to degradation by proteases. nih.gov Other modifications such as C-terminal amidation and glycosylation can also occur, further diversifying the structure and function of the final protein. researchgate.netresearchgate.net

Heterologous Expression Systems and Production Optimization for Research Scale

The low natural abundance of this compound often limits its detailed study and potential application. nih.gov To overcome this, researchers utilize heterologous expression systems to produce the protein in larger quantities. acs.org This involves introducing the gene for this compound into a host organism that can be easily cultured and induced to produce the protein. nih.gov

Escherichia coli is a commonly used prokaryotic host due to its rapid growth and well-understood genetics. researchgate.netbiorxiv.org However, the direct expression of antimicrobial proteins can be toxic to the E. coli host. researchgate.net To circumvent this, this compound is often expressed as a fusion protein, where it is linked to a larger, stabilizing partner protein. nih.gov This fusion strategy can protect the host from the antimicrobial activity and prevent the degradation of the target protein by host proteases. researchgate.netnih.gov After purification, the fusion partner is cleaved off to yield the active this compound.

The methylotrophic yeast Pichia pastoris is a popular eukaryotic expression system that offers several advantages, including the ability to perform post-translational modifications and secrete the protein into the culture medium, which simplifies purification. nih.govmdpi.com The expression in P. pastoris is often driven by the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter. nih.govnih.gov

Optimization of production is a key research focus. This involves strategies such as codon optimization of the gene sequence to match the host's preference, adjusting culture conditions (e.g., temperature, pH, and inducer concentration), and developing efficient purification protocols. frontiersin.orgresearchgate.net For instance, studies have shown that yields can be significantly increased by optimizing the concentration of methanol (B129727) and the duration of induction in P. pastoris cultures. frontiersin.orgresearchgate.net These efforts are crucial for obtaining sufficient quantities of this compound for functional studies and preclinical development. nih.gov

Table 3: Comparison of Heterologous Expression Systems for this compound

Host System Advantages Common Strategies for Optimization
Escherichia coli Rapid growth, low cost, well-established genetics. researchgate.netbiorxiv.org Expression as a fusion protein to prevent toxicity and degradation. nih.gov
Pichia pastoris Capable of post-translational modifications, high-level secretion. nih.govmdpi.com Methanol-inducible AOX1 promoter, optimization of culture conditions. nih.govfrontiersin.org

Biological Roles and Ecological Distribution of Antimicrobial Protein 1

Antimicrobial Protein 1 in Diverse Host Defense Systems (Insects, Plants, Marine Organisms, etc.)

This compound is a critical element of host defense in a vast range of organisms, each having adapted these proteins to their specific environmental and pathogenic challenges.

Insects: Insects possess a sophisticated innate immune system in which antimicrobial peptides (AMPs) are key effectors. mdpi.com Circulating in the hemolymph, these peptides provide a rapid and potent response to infection. nih.govekb.eg Major families of insect AMPs include cecropins, defensins, attacins, and moricins. mdpi.comencyclopedia.pub For instance, cecropins, first isolated from the silk moth Hyalophora cecropia, are potent against both Gram-positive and Gram-negative bacteria. mdpi.comencyclopedia.pub Moricins, found in Lepidoptera, are particularly effective against Gram-positive bacteria. encyclopedia.pub The antifungal peptide diapausin-1 has been characterized in the hemolymph of the tobacco hornworm, Manduca sexta, demonstrating the targeted nature of these defenses. nih.gov

Plants: In plants, antimicrobial proteins are crucial for defending against a multitude of pathogens. nih.gov Plant defensins, for example, are small, cysteine-rich peptides that are active primarily against fungal pathogens. nih.govwikipedia.orgfrontiersin.org They are found in various plant tissues, including seeds, leaves, and flowers, providing a protective barrier. frontiersin.orgoup.com Initially termed γ-thionins, their structural similarity to insect and mammalian defensins led to their reclassification. nih.govnih.gov Overexpression of defensin (B1577277) genes in transgenic plants has been shown to enhance resistance to fungal diseases. nih.govnih.gov

Marine Organisms: The marine environment, with its high microbial load, has driven the evolution of a diverse arsenal (B13267) of antimicrobial proteins in its inhabitants. mdpi.comfrontiersin.org Marine invertebrates, which lack adaptive immunity, rely heavily on these molecules. mdpi.comnih.gov For example, tachyplesins from the horseshoe crab (Tachypleus tridentatus) and penaeidins from shrimp are well-characterized AMPs with broad-spectrum activity. frontiersin.orgresearchgate.net Mytilins and myticins from mussels also contribute significantly to their defense against marine pathogens. researchgate.net These peptides are noted for their stability and potent activity in high-salinity environments. mdpi.com

Table 1: Examples of this compound in Diverse Organisms

Organism Group Protein/Peptide Family Specific Example(s) Primary Target(s) Source(s)
Insects Cecropins Cecropin A Gram-positive & Gram-negative bacteria Hyalophora cecropia (Silk Moth)
Defensins Drosomycin Fungi Drosophila melanogaster (Fruit Fly)
Moricins Moricin Gram-positive bacteria Bombyx mori (Silkworm)
Diapausins Diapausin-1 Fungi Manduca sexta (Tobacco Hornworm)
Plants Defensins Rs-AFP1, Rs-AFP2 Fungi Raphanus sativus (Radish)
Thionins γ-thionins Fungi, Bacteria Hordeum vulgare (Barley)
Marine Organisms Tachyplesins Tachyplesin I Bacteria, Fungi Tachypleus tridentatus (Horseshoe Crab)
Penaeidins Penaeidin-3 Bacteria, Fungi Litopenaeus vannamei (Whiteleg Shrimp)
Mytilins Mytilin B Bacteria Mytilus edulis (Blue Mussel)

Immunomodulatory Functions of this compound in Host Defense Responses

Beyond their direct microbicidal activity, many antimicrobial proteins serve as crucial modulators of the host immune response, bridging the innate and adaptive immune systems. nih.govnih.govfrontiersin.org

In mammals, two of the most studied families with immunomodulatory roles are the defensins and cathelicidins. nih.govnih.govmdpi.com These peptides can influence a wide range of cellular processes. For instance, the human cathelicidin (B612621) LL-37 and various defensins can act as chemoattractants for immune cells, such as neutrophils, monocytes, T cells, and dendritic cells, recruiting them to sites of infection. nih.govmdpi.commdpi.com This chemotactic activity is often mediated through specific cell surface receptors. mdpi.commdpi.com

Furthermore, these antimicrobial proteins can modulate the production of cytokines and chemokines, thereby shaping the inflammatory response. nih.govnih.gov They can either enhance pro-inflammatory signals to clear an infection or promote an anti-inflammatory environment to facilitate tissue repair. mdpi.comnih.gov For example, defensins have been shown to enhance the production of antibodies specific to antigens, acting as potent immune adjuvants. mdpi.com LL-37 can also promote wound healing and angiogenesis. nih.gov This dual function—direct antimicrobial action and immune modulation—highlights the integral role of these proteins in a coordinated host defense. frontiersin.orgubc.ca

Role of this compound in Plant Immunity and Disease Resistance

In the plant kingdom, a key regulator of systemic acquired resistance (SAR) is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein. nih.govnih.govfrontiersin.org SAR is a long-lasting, broad-spectrum immunity that is activated throughout the plant following an initial localized infection. frontiersin.org The NPR1 protein is a central component in the salicylic (B10762653) acid (SA) signaling pathway, which is essential for establishing SAR. nih.govresearchgate.net

Upon pathogen challenge and the subsequent accumulation of SA, NPR1 translocates to the nucleus. nih.gov In the nucleus, it interacts with transcription factors, such as TGA bZIP factors, to activate the expression of a large suite of defense-related genes, including Pathogenesis-Related (PR) genes. nih.govresearchgate.net The products of these PR genes include various antimicrobial proteins and enzymes that contribute to enhanced disease resistance. nih.gov Plants with mutations in the NPR1 gene are unable to mount an effective SAR response and show increased susceptibility to a wide range of pathogens. nih.govumn.edu

In addition to the NPR1 regulatory system, plants deploy a vast array of antimicrobial peptides like defensins directly against invading microbes. wikipedia.orgnih.gov Plant defensins can inhibit the growth of fungal pathogens through various mechanisms, including membrane permeabilization and interference with essential cellular processes. frontiersin.org The constitutive and inducible expression of these defensins in various plant tissues provides a robust chemical shield against potential invaders. oup.com The overexpression of defensins in transgenic crops has proven to be a successful strategy for enhancing resistance to fungal pathogens. nih.gov

This compound Involvement in Biofilm Disruption and Microbial Community Modulation

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. researchgate.netmdpi.com Antimicrobial proteins represent a promising strategy for combating biofilm-related infections due to their multifaceted mechanisms of action. researchgate.netresearchgate.netresearchgate.net

These proteins can interfere with biofilm formation at multiple stages. They can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm development. mdpi.com For bacteria that have already formed biofilms, antimicrobial proteins can disrupt the integrity of the mature biofilm matrix. mdpi.commdpi.com Some peptides, for instance, can degrade the extracellular polymeric substances (EPS) that form the biofilm scaffold. mdpi.com Another mechanism involves permeabilizing and killing the bacterial cells embedded within the biofilm. researchgate.net

Beyond simply eradicating pathogens, antimicrobial proteins play a significant role in shaping the composition of microbial communities. mdpi.com In environments like the gut, these host-derived peptides help maintain a healthy balance between commensal and pathogenic microorganisms. mdpi.comnewimage.world By selectively targeting certain microbes, they contribute to the stability of the gut microbiota, which is crucial for host health, including the proper functioning of the immune system. nih.govnewimage.world This modulation of the microbial community is a critical aspect of their role in host defense, preventing the overgrowth of potentially harmful bacteria and maintaining mucosal barrier integrity. newimage.world

Table 2: Mechanisms of Biofilm Disruption by this compound

Mechanism Description Example Peptide(s) Source(s)
Inhibition of Attachment Prevents the initial adhesion of planktonic bacteria to surfaces. Peptide G3 Synthetic
Matrix Degradation Breaks down the extracellular polymeric substance (EPS) of the biofilm. Nisin A Lactococcus lactis
Cell Membrane Disruption Permeabilizes the membranes of bacteria within the biofilm, leading to cell death. LL-37 Human
Gene Regulation Downregulates genes responsible for biofilm formation and maintenance. Human β-defensin 3 Human
Quorum Sensing Interference Disrupts the cell-to-cell communication systems that bacteria use to coordinate biofilm formation. Various synthetic peptides N/A

Evolutionary Biology of Antimicrobial Protein 1 and Microbial Resistance Dynamics

Phylogenetic Analysis and Diversification of Antimicrobial Protein 1 Families

Phylogenetic analysis, which combines molecular and statistical methods, is a crucial tool for understanding the evolutionary relationships between proteins within the same family. nih.gov This approach helps to correlate sequence similarity with the function of these proteins. nih.gov The study of large protein families through phylogenetic analysis involves a standardized framework that utilizes various bioinformatic tools. nih.gov

Antimicrobial peptides (AMPs) are found across all forms of life and are categorized based on their structure, sequence, or mechanism of action. nih.gov The diversification of AMPs is evident in the more than 2,800 peptide sequences that have been identified to date. nih.gov For instance, in the insect Hyalophora cecropia, the first AMP was identified, and since then, numerous peptides have been discovered and studied. nih.gov Similarly, the black soldier fly, Hermetia illucens, exhibits a diversification of AMPs with diet-dependent expression. nih.gov

The evolution of AMP gene families is characterized by rapid duplication and pseudogenization, which can sometimes lead to the adaptive loss of AMP activity. nih.gov In some instances, different species exhibit polymorphisms for similar or identical AMP gene alleles. nih.gov For example, Drosophila melanogaster and Drosophila simulans have independently evolved a Ser/Arg polymorphism in the same codon of Diptericin A, with the different alleles showing varying resistance to infection in both species. nih.gov This sharing of alleles suggests that AMP polymorphism is adaptively maintained in populations. nih.gov

The Baramicin gene family in Drosophila provides a case study of AMP gene evolution, with recent duplications and convergent polymorphisms indicating dynamic selective pressures. biorxiv.org This family includes multiple paralogs united by their N-terminal IM24 domain, some of which are no longer induced by the immune system. biorxiv.org The evolutionary history of the Baramicin family shows repeated duplication and truncation events, leading to paralogs adapted for functions in neural contexts. biorxiv.org

Evolutionary Mechanisms Leading to Novel this compound Functions

The evolution of new protein functions is a fundamental aspect of molecular evolution. While many studies have focused on minor shifts in function, the evolution of entirely new biochemical activities, such as the transition from an enzyme to a protein-binding molecule, is also a critical area of research. elifesciences.org

One of the primary mechanisms driving the emergence of new protein functions is gene duplication. nih.gov Following duplication, a gene can evolve a novel function that was not present in the ancestral gene, a process known as neofunctionalization. nih.gov Alternatively, a bifunctional ancestral gene can split into two specialized genes, a process termed subfunctionalization. nih.gov An increase in the expression of an existing protein with a secondary, or promiscuous, function can also be an initial step towards the divergence of a new biochemical function. nih.gov

The concept of "plasticity-first" evolution suggests that phenotypic variability can accelerate the evolution of new functions. nih.gov In this model, a new environmental challenge selects for a subset of a population with existing phenotypic variations that allow for survival. This provides time for mutations to occur that confer a more permanent adaptive advantage, which then becomes fixed in the population. nih.gov

The evolution of the Baramicin gene family in Drosophila illustrates how an antimicrobial polypeptide gene can acquire dual roles in both immune and non-immune processes. biorxiv.org Through duplication and subsequent truncation, some Baramicin paralogs have lost their immune-inducibility and have been adapted for functions in neural contexts. biorxiv.org Similarly, the soil-borne fungal plant pathogen Verticillium dahliae has co-opted an ancient antimicrobial protein, VdAMP3, as an effector for manipulating the fungal competitors during host colonization. pnas.org This suggests that pathogen effectors can evolve from antimicrobial proteins that originally served in microbial competition before the evolution of plant pathogenicity. pnas.org

Microbial Resistance Mechanisms to this compound and Host Counter-Strategies

The interaction between hosts and pathogens is a continuous evolutionary arms race, where hosts develop defenses like antimicrobial peptides (AMPs), and pathogens, in turn, evolve resistance mechanisms. nih.govbohrium.com This co-evolutionary process has shaped the diversity of AMPs and the strategies bacteria use to evade them. researchgate.net

Bacteria have developed a variety of strategies to resist the action of AMPs. These mechanisms can be broadly categorized as follows:

Modification of the Cell Surface: A primary strategy is to alter the net charge of the bacterial cell surface to create electrostatic repulsion against cationic AMPs. nih.govasm.org This is achieved by modifying surface molecules like lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria with cationic molecules. nih.govasm.org

Active Efflux Pumps: Bacteria can utilize efflux pumps to actively transport AMPs out of the cell, preventing them from reaching their intracellular targets. nih.gov

Proteolytic Degradation: Some bacteria secrete proteases that can degrade AMPs, rendering them inactive. nih.gov

Biofilm Formation: The formation of biofilms provides a physical barrier that can prevent AMPs from reaching the bacterial cells within the community. nih.gov The extracellular polymeric substances (EPS) of the biofilm can sequester or repel AMPs. nih.govacs.org

Target Modification: Altering the cellular targets of AMPs can also confer resistance. nih.gov For some AMPs that inhibit specific cellular processes like DNA or protein synthesis, mutations in the target proteins can prevent the AMP from binding. nih.gov

These resistance mechanisms play a significant role in the virulence of bacteria within a host. nih.govbohrium.com

A key advantage of AMPs over traditional antibiotics is that bacteria appear to develop resistance to them at a slower rate. nih.govnih.gov This is attributed to the multifaceted and often non-specific mechanisms of action of many AMPs, which primarily target the bacterial membrane. asm.orgnumberanalytics.com Major alterations in the membrane structure would be required for resistance, which could be detrimental to the bacteria. researchgate.net

In contrast, traditional antibiotics typically have specific intracellular targets, and resistance can often arise from a single point mutation in the target protein or through the acquisition of a resistance gene via horizontal gene transfer. nih.govasm.org

Studies have shown that while resistance to single AMPs can be induced in vitro, the use of random mixtures of AMPs can significantly delay or even prevent the evolution of resistance. nih.gov Furthermore, the acquisition of resistance to AMPs can come at a fitness cost to the bacteria, reducing their growth and competitiveness in the absence of the AMP. asm.org For instance, increased expression of the mcr-1 gene, which confers resistance to colistin (B93849) (an AMP of bacterial origin), leads to reduced cell viability and growth rate. nih.gov

The table below summarizes the key differences in resistance development between AMPs and traditional antibiotics.

FeatureAntimicrobial Peptides (AMPs)Traditional Antibiotics
Primary TargetBacterial cell membrane (often non-specific) researchgate.netasm.orgSpecific intracellular targets (e.g., enzymes, ribosomes) nih.govasm.org
Rate of Resistance DevelopmentSlower nih.govnih.govFaster asm.org
Mechanisms of ResistanceMembrane modification, efflux pumps, proteolytic degradation, biofilm formation nih.govasm.orgnih.govnih.govEnzymatic degradation, target alteration, reduced permeability, efflux pumps nih.govnih.gov
Fitness Cost of ResistanceOften associated with reduced growth and virulence asm.orgVariable, can sometimes be low nih.gov
Impact of CombinationsMixtures of AMPs can significantly hinder resistance evolution nih.govCombination therapy can be effective but resistance can still emerge

Adaptive Polymorphism and Co-evolutionary Dynamics in this compound Genes

Signatures of balancing selection in AMP genes include:

High levels of non-synonymous polymorphism: A greater than expected amount of genetic variation that results in amino acid changes. royalsocietypublishing.org

Trans-species polymorphism: The sharing of similar or identical alleles between different species, suggesting that these polymorphisms predate the speciation event. nih.govroyalsocietypublishing.org

Convergent evolution: The independent evolution of the same amino acid variants in different species, often in response to similar selective pressures. nih.gov

For example, analysis of Drosophila AMP genes has revealed an excess of non-synonymous polymorphism compared to the rest of the genome, which is a hallmark of balancing selection. nih.gov Furthermore, the sharing of polymorphisms between paralogous AMP genes in different Drosophila species suggests that these variants are adaptively maintained. nih.gov

This adaptive polymorphism is a result of the co-evolutionary dynamics between hosts and their microbial pathogens. nih.govbohrium.com The constant pressure from evolving pathogens selects for a diverse repertoire of AMPs within a host population, as different AMP variants may be more effective against specific pathogen strains. This dynamic interplay ensures that the host can respond to a changing microbial environment. The synergistic co-evolution of gut AMPs with host immunity and commensal microbes further highlights the complex interactions that shape the evolution of these defense molecules. The presence of antibiotics can also create a synergistic evolutionary pressure on gut AMPs.

Advanced Methodologies and Computational Approaches in Antimicrobial Protein 1 Research

High-Throughput Screening Techniques for Antimicrobial Protein 1 Discovery and Activity Evaluation

High-throughput screening (HTS) has fundamentally changed the landscape of drug discovery, enabling the rapid assessment of vast libraries of compounds for antimicrobial activity. nih.gov In the context of this compound, HTS is crucial for both the initial discovery of novel peptide sequences and the subsequent evaluation of their efficacy.

Conventional methods for determining antimicrobial activity, such as broth or agar (B569324) dilution assays, are often labor-intensive and not suited for large-scale screening. frontiersin.org HTS platforms automate these processes, allowing for the simultaneous testing of thousands of candidates in miniaturized formats, such as 96-well or 384-well plates. drugtargetreview.com These automated systems can measure bacterial growth inhibition through various means, including optical density or the use of metabolic indicators that change color. drugtargetreview.com

Several innovative HTS platforms have been developed specifically for the discovery of antimicrobial peptides like AMP-1:

Peptide Microarrays: High-density peptide microarrays allow for the screening of immense numbers of synthetic peptides. For instance, a microarray containing 125,000 random synthetic peptides was used to identify candidates that interact with the cell surface of Mycobacterium abscessus. acs.org This approach led to the identification of six peptides with significant inhibitory activity. acs.org

Surface Localized Antimicrobial Display (SLAY): This platform utilizes a library of peptides expressed on the surface of a host organism, such as yeast or bacteria. The antimicrobial activity of each displayed peptide can then be tested against a target pathogen in a high-throughput manner. SLAY has been effectively used to identify novel antimicrobial peptides active against Gram-negative bacteria. creative-biolabs.com

Fluorescence-Based Assays: These assays employ fluorescent dyes to quickly assess bacterial viability. For example, a hydrogel-in-oil emulsion technique allows for the co-culturing of a recombinant microorganism producing a potential AMP-1 with a target pathogen. A fluorogenic viability probe then indicates the antibiotic activity, enabling rapid sorting via fluorescence-activated cell sorting (FACS). nih.gov Luminescence-aided assays are also powerful tools for the high-throughput determination of potential antimicrobial peptides. creative-biolabs.com

The data generated from these HTS campaigns are often vast and require sophisticated data analysis pipelines to identify promising "hits" for further development.

Table 1: Comparison of High-Throughput Screening Techniques for this compound

Screening TechniquePrincipleThroughputKey AdvantagesExample Application
Automated Broth/Agar Dilution Miniaturized and automated version of traditional antimicrobial susceptibility testing.Moderate to HighUtilizes established and well-understood methods.Testing pyridinium (B92312) salts against Streptococcus mutans. drugtargetreview.com
Peptide Microarrays Immobilized peptides on a solid surface are screened for interaction with microbial targets.Very HighAllows for the screening of massive, diverse peptide libraries.Identification of peptides against M. abscessus. acs.org
Surface Localized Antimicrobial Display (SLAY) Peptides are expressed on the surface of a host organism for activity screening.HighEnables screening in a biological context.Discovery of peptides targeting Gram-negative bacteria. creative-biolabs.com
Fluorescence/Luminescence Assays Reporter molecules indicate bacterial viability or metabolic activity.High to Very HighRapid and sensitive detection of antimicrobial effects.FACS-based screening of metagenomic libraries. nih.govnih.gov

Genome-Mining and Proteomics Approaches for Novel this compound Identification

The vast and largely untapped biodiversity of the microbial world represents a rich reservoir for the discovery of novel antimicrobial peptides. Genome-mining and proteomics have become indispensable tools for identifying new AMP-1 candidates from various biological sources. nih.gov

Genome-mining involves the computational analysis of genomic and metagenomic datasets to find genes that encode potential antimicrobial peptides. nih.gov This "in silico" approach often uses the sequences of known AMPs as queries to search for homologous genes in newly sequenced organisms. nih.gov Bioinformatic pipelines can predict open reading frames, translate them into amino acid sequences, and then screen these sequences for the characteristic physicochemical properties of AMPs, such as cationicity, amphipathicity, and size. jcu.edu.au This strategy has successfully identified microbial defensins from the human oral microbiome that show potent antimicrobial activity. nih.gov A key advantage of genome-mining is its ability to identify AMPs from organisms that are difficult or impossible to culture in the laboratory. nih.gov

Proteomics , the large-scale study of proteins, offers a complementary approach by directly identifying the peptides that are expressed by an organism. nih.gov Techniques such as mass spectrometry are used to analyze complex biological samples (e.g., tissue extracts, microbial secretions) and identify the constituent peptides. This approach provides direct evidence of peptide production and can uncover post-translationally modified AMPs that might be missed by genomics alone.

The integration of 'omics' approaches provides a powerful workflow for AMP-1 discovery:

Genomic/Metagenomic Sequencing: High-throughput sequencing generates vast amounts of DNA sequence data from either a single organism or an entire environmental sample. nih.gov

Bioinformatic Prediction: Computational tools are used to identify potential AMP-encoding genes within the sequence data.

Proteomic Validation: Mass spectrometry and other proteomic techniques are used to confirm the expression of the predicted peptides in the source organism.

Synthetic Production and Activity Testing: The identified peptide sequences are then chemically synthesized and tested for their antimicrobial properties.

A metagenomics-based strategy that did not rely on sequence homology to known AMPs has also been developed, leading to the discovery of functional AMPs from soil samples. nih.gov

Artificial Intelligence and Machine Learning Algorithms in this compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the field of antimicrobial peptide research, moving beyond discovery to the rational design and optimization of novel AMP-1 candidates. mdpi.comnih.gov These computational approaches can analyze complex, high-dimensional datasets to identify the subtle relationships between peptide sequence, structure, and antimicrobial function. frontiersin.org

ML models, such as recurrent neural networks (RNNs) and long-short term memory (LSTM) networks, can be trained on large databases of known AMPs to learn the "grammar" of antimicrobial activity. frontiersin.org These trained models can then be used for several purposes:

Activity Prediction: Classifying whether a novel peptide sequence is likely to possess antimicrobial properties. nih.gov

De Novo Design: Generative models can design entirely new peptide sequences that are predicted to have high antimicrobial potency and low toxicity. nih.gov This allows researchers to explore vast regions of the peptide sequence space that may not exist in nature.

Optimization: ML algorithms can suggest specific amino acid substitutions to enhance the activity, stability, or selectivity of an existing AMP-1. nih.gov

One of the significant challenges in applying ML to AMP design is the need for large, high-quality training datasets. nih.gov However, as more data becomes available, the predictive power of these models continues to improve. Recent advances have seen the development of transparent ML models that can identify specific sequence-function relationships, providing insights that can guide rational peptide design. frontiersin.org The integration of ML with genetic algorithms has also proven effective in designing AMPs targeted against specific pathogens. frontiersin.org

Table 2: Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionMachine Learning Models UsedKey Outcome
AMP Identification Screening genomic or proteomic data to identify potential AMPs.Recurrent Neural Networks (RNNs), Support Vector Machines (SVMs)Rapidly prioritizes candidate sequences for experimental validation. nih.govfrontiersin.org
Activity/Toxicity Prediction Predicting the antimicrobial efficacy and potential toxicity of a peptide sequence.Deep Learning models, Quantitative Structure-Activity Relationship (QSAR) modelsEnables in silico filtering of candidates to reduce wet-lab screening costs. nih.gov
De Novo Design Generating novel peptide sequences with desired antimicrobial properties.Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Expands the pool of potential therapeutic peptides beyond naturally occurring sequences. nih.gov
Sequence Optimization Modifying existing AMP sequences to enhance specific properties (e.g., potency, stability).Genetic Algorithms, Reinforcement LearningCreates improved versions of known AMPs with better therapeutic potential. nih.govfrontiersin.org

In vitro and Ex vivo Model Systems for Mechanism of Action Studies (e.g., Synthetic Membrane Systems, Tissue-Engineered Models)

Understanding the precise mechanism by which this compound exerts its effects is crucial for its optimization and therapeutic development. A variety of in vitro and ex vivo model systems are employed to dissect these mechanisms, particularly the interactions between AMP-1 and microbial membranes. benthamscience.com

Synthetic membrane systems are simplified, artificial models of biological membranes that allow for controlled studies of peptide-lipid interactions. frontiersin.org These systems are invaluable for investigating the initial steps of antimicrobial action, such as binding and membrane disruption. frontiersin.org Common synthetic membrane models include:

Liposomes/Vesicles: These are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. They can be prepared with specific lipid compositions to mimic either bacterial or mammalian cell membranes, which is crucial for assessing the selectivity of AMP-1. frontiersin.org

Langmuir Monolayers: A single layer of lipid molecules is spread at an air-water interface. The interaction of AMP-1 with this monolayer can be monitored by changes in surface pressure, providing insights into peptide insertion and membrane perturbation. frontiersin.org

Supported Lipid Bilayers (SLBs): A lipid bilayer is formed on a solid support, creating a stable platform for analysis with surface-sensitive techniques like surface plasmon resonance (SPR) and atomic force microscopy (AFM). frontiersin.org

These model systems have been instrumental in elucidating the different mechanisms of membrane disruption by antimicrobial peptides, such as the formation of toroidal pores or the carpet-like solubilization of the membrane. nih.govnih.gov

Ex vivo models provide a more biologically relevant context for studying the activity of AMP-1. These models utilize tissues or cells outside of a living organism but in an artificial environment that simulates physiological conditions. nih.gov

Tissue-Engineered Models: Scaffolds made from natural or synthetic polymers can be seeded with cells to create three-dimensional tissue constructs. These models are increasingly used to study the efficacy of antimicrobial agents in a setting that more closely resembles an in vivo infection. For instance, antimicrobial peptides can be incorporated into collagen-based scaffolds used in tissue engineering to prevent bacterial colonization. mdpi.com

Extracellular Matrix (ECM) Scaffolds: Scaffolds derived from the ECM of various tissues have been shown to possess inherent antimicrobial properties, and can also serve as delivery vehicles for AMP-1 to promote tissue regeneration while preventing infection. nih.gov

By combining insights from both simple in vitro models and more complex ex vivo systems, researchers can build a comprehensive understanding of the mechanism of action of this compound, guiding the design of more effective and selective antimicrobial therapies. benthamscience.com

Biotechnological Research and Protein Engineering Strategies for Antimicrobial Protein 1

Rational Design and De Novo Synthesis of Antimicrobial Protein 1 Analogs

The rational design of AMP-1 analogs involves a structure-guided approach to create novel peptides with superior antimicrobial properties. nih.govkarishmakaushiklab.com This process leverages detailed knowledge of the protein's amino acid sequence and three-dimensional structure to make targeted modifications. researchgate.net The fundamental principles for designing these synthetic analogs include maintaining a peptide length generally between 15 and 150 amino acids, ensuring a net positive charge, and creating distinct hydrophobic and hydrophilic regions. researchgate.net Techniques such as chemical synthesis and molecular optimization are employed to explore the structure-activity relationship, leading to the de novo synthesis of analogs with enhanced characteristics. researchgate.net

The antimicrobial activity of plant defensins like this compound is intrinsically linked to specific structural motifs. nih.gov The three-dimensional structure of Aesculus hippocastanum this compound (Ah-AMP1), a plant defensin (B1577277), has been shown to feature the "cysteine-stabilized alpha beta-motif" (CSαβ). nih.gov This motif, along with the "γ-core motif," is a critical determinant of the protein's antifungal and antimicrobial capabilities. mdpi.complos.org

Research has demonstrated that the γ-core motif, which consists of two antiparallel beta-strands and a connecting loop, is particularly important for mediating interactions with microbial membranes. mdpi.com The engineering of this motif offers a powerful strategy for enhancing bioactivity. For example, increasing the net positive charge of the γ-core by substituting neutral or acidic amino acids with cationic residues, such as arginine, has been shown to significantly boost antifungal potency. nih.gov The analysis of γ-core variants of different plant defensins has revealed that this small region alone can be sufficient for inhibiting fungal growth. plos.org This highlights the potential for creating highly potent and specific antimicrobial agents by focusing on the optimization of these key structural elements. plos.org

Table 1: Research Findings on Sequence and Structural Motif Optimization

Structural MotifModification StrategyObserved OutcomeReference
γ-core MotifReplacement of the γ-core of MsDef1 with that of MtDef4.The resulting variant (MsDef1-γ4) gained the high antifungal potency of MtDef4. plos.org
γ-core MotifIncreasing the positive charge by replacing aspartic acid residues with arginine.Significantly enhanced antifungal activity. nih.gov
γ-core MotifSynthesis of the γ-core motif of MtDef4 (RGFRRR) as a standalone peptide.The isolated motif exhibited antifungal activity. plos.org
Cysteine-stabilized αβ (CSαβ) MotifGeneral structural feature of Ah-AMP1.Essential for the overall stability and function of the protein. nih.gov

To improve the stability and efficacy of this compound analogs, researchers are exploring the incorporation of non-canonical amino acids and other chemical modifications. researchgate.net Natural peptides can be susceptible to degradation by proteases, which limits their therapeutic application. mdpi-res.com Introducing D-amino acids in place of the naturally occurring L-amino acids can render the peptide resistant to proteolytic enzymes. mdpi-res.com

Other chemical modification techniques include cyclization, which can enhance structural stability and reduce susceptibility to degradation, and the use of non-natural amino acid mimics and peptoids. mdpi-res.comjustia.com These modifications can lead to synthetic peptides with novel mechanisms of action and enhanced antimicrobial effects, potentially delaying the development of pathogen resistance. researchgate.net

Fusion Protein Technologies and Chimeric this compound Constructs

Fusion protein technology represents a key strategy for the cost-effective production and targeted application of this compound. This approach involves genetically fusing the coding sequence of the antimicrobial peptide to that of a larger, more stable protein or a targeting peptide. nih.gov For instance, the gene for Capsicum annuum this compound (CaAMP1) has been used to create transgenic plants with broad-spectrum resistance to pathogens. researchgate.netresearchgate.net

In other research, a chimeric construct was created by fusing the DNA sequence for the transit signal peptide of the tobacco AP24 protein to a synthetic peptide gene, Pen4-1, to direct its secretion. researchgate.net Such fusions can serve multiple purposes: they can prevent the potential toxicity of the peptide to the host production cell, aid in proper folding and disulfide bond formation, and facilitate purification. mdpi-res.comnih.gov Often, a proteolytic cleavage site is engineered between the fusion partners to allow for the release of the active antimicrobial peptide after production. mdpi-res.com

Table 2: Examples of Chimeric Antimicrobial Protein Constructs in Research

Antimicrobial PeptideFusion Partner/StrategyPurpose/ApplicationReference
CaAMP1 (Capsicum annuum this compound)Over-expression in soybean via Agrobacterium-mediated transformation.Confer broad-spectrum resistance to bacterial and fungal pathogens. researchgate.net
Pen4-1 (synthetic peptide)Translational fusion with the transit signal peptide of tobacco AP24 protein.Targeted secretion of the peptide in transgenic plants for disease resistance. researchgate.net
General AMPsFusion with thioredoxin.Overcome cell lysis in the production host and assist in disulfide bond formation. nih.gov
TcAMP1 (Theobroma cacao this compound)Expressed as a fusion protein using the pET16b vector.Facilitate expression and purification of the antimicrobial protein fragment. google.comgoogle.com

Targeted Delivery Systems Research for Enhanced this compound Efficacy in Experimental Models

Effective delivery of this compound to the site of infection is crucial for maximizing its therapeutic efficacy. Research is ongoing into novel delivery systems that can protect the peptide from degradation and target it specifically to microbial cells. nih.gov One notable example from experimental models involves Bacteroides fragilis, a gut commensal bacterium, which utilizes outer membrane vesicles (OMVs) to deliver Bacteroidales secreted antimicrobial protein-1 (BSAP-1). sci-hub.senih.gov These OMVs act as natural delivery vehicles, packaging the antimicrobial protein and releasing it to target other bacteria in the vicinity. sci-hub.senih.gov

Broader research into delivery systems for antimicrobial peptides includes the development of nanoliposomes and microencapsulation techniques. researchgate.net These systems can encapsulate the peptides, enhancing their stability and facilitating a controlled release. Furthermore, the use of cell-penetrating peptides as a delivery mechanism is being investigated to transport antimicrobial agents across cellular membranes. nih.gov

Strategies for Overcoming Proteolytic Degradation in Research Applications

A significant advantage of plant-derived antimicrobial peptides like AMP-1 is their inherent stability. mdpi.com These proteins are typically rich in cysteine residues that form multiple disulfide bridges, creating a tightly cross-braced and compact structure. nih.govmdpi.com This "cystine-rich" nature confers extraordinary chemical, thermal, and proteolytic stability, making them more robust than many other types of peptides. google.commdpi.com The disulfide bonds in proteins like Ah-AMP1 are a major factor in maintaining their stable three-dimensional structure, which is essential for their activity. google.com

Despite this inherent stability, further strategies are employed in research to ensure their integrity in demanding applications. As mentioned previously, the introduction of D-amino acids, cyclization of the peptide backbone, and other chemical modifications are effective methods to further retard proteolytic degradation and prolong the peptide's half-life in biological systems. researchgate.netmdpi-res.com

Synergistic Research with Conventional Antimicrobials and other Bioactive Compounds

Combining this compound or its analogs with conventional antimicrobial drugs is a promising research strategy to enhance efficacy and combat drug-resistant pathogens. nih.gov The mechanisms of action of AMPs often differ from those of traditional antibiotics, creating opportunities for synergistic interactions. nih.govresearchgate.net

Table 3: Research on Synergistic Effects with this compound and Analogs

Antimicrobial Peptide/AnalogCombined WithTarget Organism/SystemObserved EffectReference
Plant Defensin HsAFP1CaspofunginCandida albicans biofilmsSynergistic activity in eradicating biofilms. plos.org
Plant Defensin HsAFP1Amphotericin BPlanktonic Candida albicansSynergistic effects against planktonic cells. plos.org
General AMPsConventional AntibioticsBacterial BiofilmsPotential for complete breakdown of biofilms and prevention of regrowth. mdpi-res.com
General AMPsJasmonic acidPlant resistance systemsEnhanced plant resistance. biorxiv.org

Future Research Directions and Unanswered Questions in Antimicrobial Protein 1 Biology

Elucidating Complex Host-Pathogen-Microbiota Interactions Mediated by Antimicrobial Protein 1

A significant frontier in AMP-1 research is the comprehensive understanding of its role within the complex triad (B1167595) of host, pathogen, and resident microbiota. The intestinal tract, a primary site of such interactions, is continuously exposed to a vast array of microorganisms. irjournal.org Antimicrobial proteins are crucial components of the innate immunity in the gut mucosa, helping to manage this microbial exposure. irjournal.org Future investigations need to move beyond simple host-pathogen dynamics to explore how AMP-1 modulates the gut microbiota and, in turn, how the microbiota influences AMP-1 expression and function.

For instance, Bacteroidales Secreted Antimicrobial Protein-1 (BSAP-1), produced by the human gut symbiont Bacteroides fragilis, demonstrates competitive inhibitory activity against the translocation of pathogens like Salmonella Heidelberg. nih.govmdpi.com This highlights a protective role for AMP-1 in maintaining gut homeostasis by antagonizing pathogenic bacteria. nih.gov Further research should focus on identifying the specific microbial signatures that trigger AMP-1 production and the downstream effects on the microbial community structure. Unraveling these complex interactions is essential for developing therapeutic strategies that leverage AMP-1 to foster a healthy gut microbiome and prevent dysbiosis. irjournal.org

Key research questions in this area include:

How does the host's genetic background influence AMP-1 expression in response to specific microbial colonizers?

What are the reciprocal regulatory mechanisms between AMP-1 and the gut microbiota?

Can manipulation of the microbiota be used to enhance the therapeutic efficacy of endogenous or exogenous AMP-1?

Understanding Resistance Emergence and Persistence Mechanisms in Natural Environments

While AMPs are considered to have a lower probability of inducing resistance compared to conventional antibiotics, the emergence of microbial resistance remains a critical concern. frontiersin.org Microorganisms can develop various mechanisms to counteract the action of antimicrobial peptides, including modifications of their membrane structure, peptide capture, and the formation of protective capsules. frontiersin.org Future research must proactively investigate the potential for resistance development to AMP-1 in diverse natural environments.

Long-term studies are needed to monitor the evolution of resistance in microbial populations exposed to AMP-1. This includes understanding the genetic and molecular basis of resistance, such as mutations in microbial genes that alter cell surface properties or increase efflux pump activity. Additionally, the role of environmental factors in promoting or mitigating the emergence and persistence of AMP-1 resistance warrants thorough investigation. The capsular polysaccharide of some bacteria, for example, can act as a shield, preventing the interaction between antimicrobial peptides and their target cells. frontiersin.org

Potential Resistance Mechanism Description Example Microorganism Behavior
Membrane Structure Modification Alteration of the microbial cell membrane composition to reduce AMP-1 binding or insertion.Changes in lipid composition or surface charge.
Peptide Capture/Sequestration Production of molecules that bind to and neutralize AMP-1 before it reaches its target.Secretion of binding proteins or polysaccharides.
Capsule Formation Development of a thick outer layer that physically blocks AMP-1 from accessing the cell membrane.Increased production of capsular polysaccharides. frontiersin.org
Proteolytic Degradation Secretion of proteases that degrade AMP-1, rendering it inactive.Expression of specific peptidases.
Efflux Pumps Active transport of AMP-1 out of the microbial cell.Upregulation of multidrug efflux pump genes.

This table is based on general antimicrobial peptide resistance mechanisms and is intended to be interactive.

Exploring Novel Functional Roles Beyond Direct Antimicrobial Activity

Emerging evidence suggests that the biological functions of AMP-1 extend beyond its direct killing of microbes. These proteins can act as bifunctional molecules with both antimicrobial and immunomodulatory activities, a concept well-established for host-defense peptides (HDPs) in biomedical sciences. researchgate.net For example, some plant antimicrobial proteins can modulate host defense responses. researchgate.net Overexpression of Capsicum annuum this compound (CaAMP1) in soybean has been shown to confer robust resistance to phytophthora root rot, indicating a role in enhancing the plant's defense system. mdpi.comresearchgate.net

Future research should systematically explore these non-canonical functions of AMP-1. This includes investigating its role in cell signaling, inflammation, and tissue repair. The NCC cationic antimicrobial protein-1 (NCAMP-1), for instance, is expressed on nonspecific cytotoxic cell membranes and is involved in antibacterial innate immunity through granule exocytosis during inflammatory responses. nih.gov Another example is Liver-Expressed Antimicrobial Protein-1 (LEAP-1), also known as hepcidin, which plays a crucial role in iron homeostasis. oup.com

Further investigation into these novel roles could open up new therapeutic avenues for a wide range of diseases, from inflammatory disorders to metabolic conditions.

Advanced Computational and Experimental Integration for Predictive Design

The integration of computational and experimental approaches holds immense promise for the future of AMP-1 research and development. Computational tools can be employed to predict the three-dimensional structure of AMP-1 variants, facilitating a deeper understanding of their structure-function relationships. exaly.com This knowledge can then be used to design novel AMP-1 molecules with enhanced stability, target specificity, and therapeutic efficacy.

Advanced computational methods, such as molecular dynamics simulations, can be used to model the interaction of AMP-1 with microbial membranes and other biological targets. These in silico predictions can then be validated through experimental techniques, creating a powerful feedback loop for iterative design and optimization. The knottin scaffold, due to its high sequence tolerance and diverse biological functions, has been successfully used as a template for drug design by engineering novel bioactivities through amino acid substitutions without compromising structural integrity. mdpi.com

The future of AMP-1 research will likely involve the development of sophisticated platforms that combine artificial intelligence and machine learning with high-throughput experimental screening. This will enable the rapid discovery and engineering of next-generation AMP-1 therapeutics tailored for specific clinical and agricultural applications.

Q & A

Q. How can researchers assess the stability of antimicrobial proteins in multidose formulations?

To evaluate stability, use orthogonal analytical techniques such as size-exclusion chromatography (SEC) to monitor aggregation, differential scanning calorimetry (DSC) to assess thermal unfolding, and cell-based fluorescence-activated cell sorting (FACS) for potency testing. For preservative compatibility, employ an I-optimal experimental design to screen preservatives (e.g., benzyl alcohol, methylparaben) while balancing antimicrobial efficacy and protein stability .

Q. What standard assays are recommended for evaluating the antimicrobial activity of novel proteins?

Follow regulatory guidelines (e.g., CLSI M7-A7) for minimum inhibitory concentration (MIC) testing. Use databases like the Antimicrobial Peptide Database (APD) to benchmark physicochemical properties (e.g., charge, hydrophobicity) and validate activity against clinically relevant pathogens. Include phenotypic resistance assays to assess cross-resistance risks .

Q. How should researchers design experiments to optimize preservative compatibility in protein formulations?

Adopt a preservative screening workflow that combines accelerated stability studies with high-throughput analytics. Test individual and combinatorial preservatives (e.g., methylparaben + chlorobutanol) under stress conditions (pH, temperature). Prioritize preservatives with minimal impact on protein structure, as measured by UV spectroscopy and right-angle light scattering .

Advanced Research Questions

Q. How can computational models improve the design of antimicrobial proteins with target specificity?

Integrate latent diffusion models (e.g., AMP-Diffusion) with protein language models (pLMs) like ESM-2 to generate sequence-diverse peptides. Validate generated sequences using pseudo-perplexity scores and compare amino acid diversity to experimentally validated peptides. Optimize physicochemical properties (e.g., helicity, solubility) using tools like Torrent’s prediction model .

Q. What methodologies resolve contradictions between antimicrobial efficacy and protein stability in preservative studies?

Apply multivariate analysis to identify preservative concentrations that satisfy both antimicrobial regulatory thresholds (e.g., USP <51>) and protein stability criteria. For example, benzyl alcohol at ≤1% may preserve stability while meeting efficacy standards. Use response surface modeling to predict optimal preservative combinations .

Q. How can multi-omics data enhance understanding of resistance mechanisms against antimicrobial proteins?

Combine genomic sequencing of resistant strains (e.g., unculturable microbes) with transcriptomic profiling to identify upregulated resistance genes (e.g., efflux pumps). Validate findings using CRISPR-interference screens to knock down candidate genes and measure susceptibility shifts. Cross-reference results with databases like BACTIBASE for bacteriocin resistance patterns .

Q. What strategies address the dynamic conformational instability of antimicrobial peptides during in vitro testing?

Use evolutionary multiobjective optimization (EMO) to balance conflicting properties like stability and activity. Employ NMR spectroscopy or molecular dynamics simulations to study peptide folding in solution. For aggregation-prone sequences, incorporate D-amino acids or cyclization to enhance rigidity .

Methodological Resources

  • Databases : APD (Antimicrobial Peptide Database), BACTIBASE (bacteriocin data) .
  • Computational Tools : AMP-Diffusion (generative AI), ESM-2 (sequence modeling), KFC Server (interaction hotspots) .
  • Experimental Standards : CLSI M7-A7 (MIC testing), ICH Q5C (stability protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.